2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate

CAS No.:

Cat. No.: VC15927498

Molecular Formula: C14H22O2Si

Molecular Weight: 250.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22O2Si |

|---|---|

| Molecular Weight | 250.41 g/mol |

| IUPAC Name | 2-(trimethylsilylmethyl)pent-4-ynyl pent-4-ynoate |

| Standard InChI | InChI=1S/C14H22O2Si/c1-6-8-10-14(15)16-11-13(9-7-2)12-17(3,4)5/h1-2,13H,8-12H2,3-5H3 |

| Standard InChI Key | UJMUXBUPPBKJMB-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)CC(CC#C)COC(=O)CCC#C |

Introduction

Structural and Functional Analysis

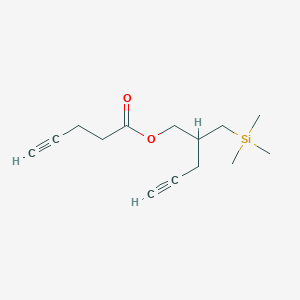

The molecular structure of 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate comprises a pent-4-ynoate ester backbone with a TMS-methyl substituent at the second carbon (Figure 1). Key features include:

-

Terminal Alkynes: Both the pent-4-yn-1-yl and pent-4-ynoate groups contain reactive sp-hybridized carbons, enabling participation in Sonogashira coupling or cycloaddition reactions .

-

Trimethylsilyl Group: The TMS moiety enhances steric bulk and stabilizes intermediates during synthetic transformations, as observed in analogous silyl-protected alkynes .

-

Ester Linkage: The pent-4-ynoate ester group offers a versatile handle for hydrolysis or transesterification, facilitating modular derivatization .

Spectral Signatures:

-

1H NMR: The TMS methyl protons resonate as a singlet near δ 0.24 ppm , while alkyne protons appear as triplets (J ≈ 2.5 Hz) near δ 2.4–2.8 ppm.

-

13C NMR: The TMS carbon appears at δ 0–5 ppm, and the ester carbonyl is observed near δ 170 ppm .

-

IR: Strong absorption bands at 2,100–2,250 cm⁻¹ (C≡C stretch) and 1,720–1,750 cm⁻¹ (C=O stretch) confirm alkyne and ester functionalities .

Synthetic Methodologies

Silylation of Propargyl Alcohol Intermediates

The synthesis begins with the silylation of a propargyl alcohol precursor. For example, (Z)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol is oxidized to the corresponding aldehyde using MnO₂, followed by esterification with pent-4-ynoic acid under Steglich conditions (DCC/DMAP) .

Reaction Scheme:

Alkyne Cross-Coupling

Palladium-catalyzed coupling reactions install the terminal alkyne groups. A modified Sonogashira protocol using PdCl₂(PPh₃)₂ (1 mol%) and CuI (1 mol%) in triethylamine facilitates the formation of the pent-4-ynoate ester .

Optimization Notes:

Characterization Data

Table 1: Spectral Data for 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate

Applications in Organic Synthesis

Building Block for Macrocyclic Systems

Chiral hexynones bearing TMS groups serve as precursors to bacteriochlorophyll analogs . The terminal alkynes in 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate could enable similar macrocyclizations via Glaser-Hay coupling or alkyne metathesis .

Polymer Chemistry

The dual alkyne functionality allows incorporation into conjugated polymers, enhancing electronic properties. For instance, click chemistry with azides generates triazole-linked networks with tunable conductivity .

Protecting Group Strategy

The TMS moiety can be selectively removed under mild conditions (e.g., TBAF), enabling sequential functionalization of the alkyne termini .

Challenges and Future Directions

-

Stereochemical Control: Epimerization during DIBAL-H reduction of intermediates remains a concern, necessitating low-temperature protocols .

-

Scalability: MnO₂-mediated oxidations require large stoichiometric excesses, prompting exploration of catalytic alternatives .

-

Application Expansion: Testing the compound in photodynamic therapy or as a ligand in transition-metal catalysis could unlock novel uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume